2-cyano-3-(dimethylamino)-N'-(phenylmethylidene)prop-2-enehydrazide is a complex organic compound characterized by its unique structural features, including a cyano group, a dimethylamino group, and a phenylmethylidene group. This compound is significant in various fields of chemistry and biology due to its reactivity and potential applications.
The compound can be synthesized through specific chemical reactions involving appropriate starting materials. It is often used as a building block in organic synthesis and has been noted for its utility in scientific research.
2-cyano-3-(dimethylamino)-N'-(phenylmethylidene)prop-2-enehydrazide falls under the category of hydrazones and is classified as an organic compound with potential biological activity.
The synthesis of 2-cyano-3-(dimethylamino)-N'-(phenylmethylidene)prop-2-enehydrazide typically involves the condensation reaction between cyanoacetohydrazide and dimethylaminobenzaldehyde. This reaction is facilitated by the presence of a catalyst and is commonly performed in organic solvents such as ethanol or methanol.
The molecular structure of 2-cyano-3-(dimethylamino)-N'-(phenylmethylidene)prop-2-enehydrazide can be represented by its molecular formula and its IUPAC name, which describes its functional groups and arrangement.
Property | Value |
---|---|
Molecular Weight | 242.28 g/mol |
InChI | InChI=1S/C13H14N4O/c1-17(2)10-12(8-14)13(18)16-15-9-11-6-4-3-5-7-11/h3-7,9-10H,1-2H3,(H,16,18) |
InChI Key | AEQHXGCAPYZDPH-UHFFFAOYSA-N |
Canonical SMILES | CN(C)C=C(C#N)C(=O)NN=CC1=CC=CC=C1 |
2-cyano-3-(dimethylamino)-N'-(phenylmethylidene)prop-2-enehydrazide can undergo several types of chemical reactions:
These reactions provide pathways for modifying the compound's structure and enhancing its properties for specific applications in research and industry.
The mechanism of action for 2-cyano-3-(dimethylamino)-N'-(phenylmethylidene)prop-2-enehydrazide involves interactions with molecular targets such as enzymes or receptors. This interaction can lead to inhibition or activation of specific biological pathways, influencing cellular processes relevant to various scientific studies.
The physical properties include aspects such as solubility, melting point, and appearance, which are critical for understanding how the compound behaves under different conditions.
The chemical properties encompass reactivity patterns, stability under various conditions, and interactions with other chemical species. These details are essential for predicting the behavior of the compound in practical applications.
This comprehensive analysis highlights the significance of 2-cyano-3-(dimethylamino)-N'-(phenylmethylidene)prop-2-enehydrazide in scientific research and industry, showcasing its diverse applications and potential for further exploration.
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3